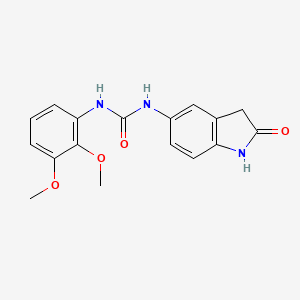

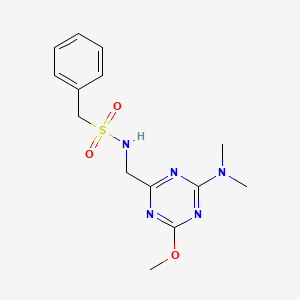

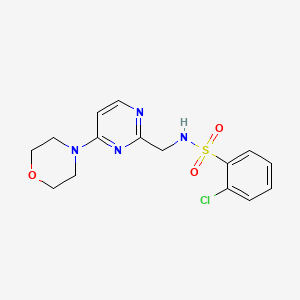

![molecular formula C19H16N2O2S2 B2517007 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396687-44-7](/img/structure/B2517007.png)

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide involves a multi-step process starting with acylation reactions. In one study, acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol yielded N-(1,3-benzothiazol-6-yl)furan-2-carboxamide. This intermediate was then converted to a thioamide by treatment with excess phosphorus pentasulfide (P2S5) in anhydrous toluene. The resulting thioamide underwent oxidation with potassium hexacyanoferrate(III) in an alkaline medium to afford the final compound, which could then be subjected to various electrophilic substitution reactions such as bromination, nitration, hydroxymethylation, formylation, and acylation .

Molecular Structure Analysis

The molecular structure of compounds in this family is characterized by the presence of a benzo[d]thiazole core, which is a fused heterocyclic system combining benzene and thiazole rings. The furan and thiophene rings are additional heterocycles that are known to participate in electrophilic substitution reactions. These reactions typically occur at the 5-position of the furan ring, as indicated by the research on related compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various electrophilic substitution reactions. The studies show that the furan ring in these molecules is particularly reactive towards electrophiles, allowing for the introduction of different substituents at specific positions on the ring. This reactivity is crucial for the synthesis of a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide are not detailed in the provided papers, the properties of similar compounds have been studied. These properties are influenced by the presence of the heterocyclic rings and the substituents attached to them. The introduction of different functional groups through electrophilic substitution can significantly alter the solubility, melting point, and stability of these compounds. Additionally, the presence of the benzo[d]thiazole core is known to confer rigidity to the molecular structure, which can affect the compound's binding to biological targets .

Relevant Case Studies

Although the provided papers do not discuss case studies directly related to N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, they do provide insights into the analgesic properties of structurally related compounds. For instance, a series of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids were synthesized and evaluated for their analgesic activity. One compound, in particular, demonstrated potent analgesic activity with low gastric irritancy, suggesting that the structural features of these molecules could be important for their biological activity . This information could be relevant for future studies on the analgesic potential of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity in Organic Chemistry The compound has been involved in studies exploring the synthesis and reactivity of related organic compounds. Aleksandrov and El’chaninov (2017) detailed the synthesis of compounds with similar structures and discussed their potential in undergoing electrophilic substitution reactions, indicating its utility in organic synthesis and chemical modification processes (Aleksandrov & El’chaninov, 2017).

Potential in Cancer Research Compounds with structural similarities have been investigated for their potential as cancer therapeutics. Zhang et al. (2017) synthesized a series of benzo[d]thiazole-2-carboxamide derivatives and evaluated their effectiveness as epidermal growth factor receptor inhibitors in cancer cell lines, highlighting the potential of similar compounds in cancer research (Zhang et al., 2017).

Antimicrobial and Antifungal Applications Patel, Patel, and Shah (2015) synthesized novel heterocyclic compounds related to N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide and assessed their antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c22-19(18-20-16-7-1-2-8-17(16)25-18)21(13-14-5-3-11-23-14)10-9-15-6-4-12-24-15/h1-8,11-12H,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBMSYIELIHHFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

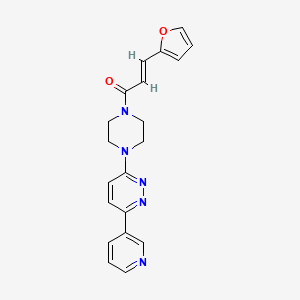

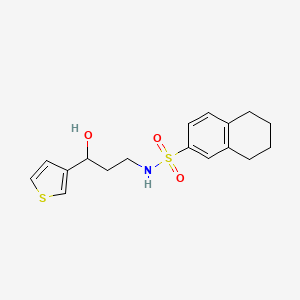

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)

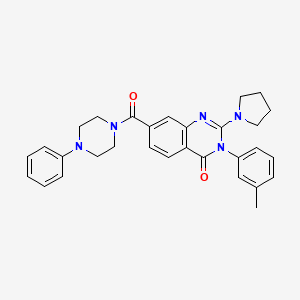

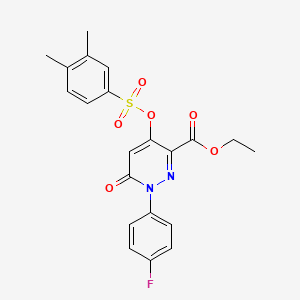

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

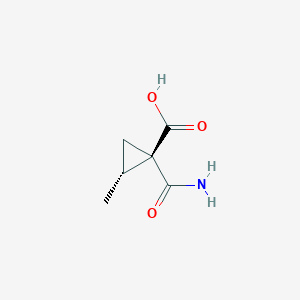

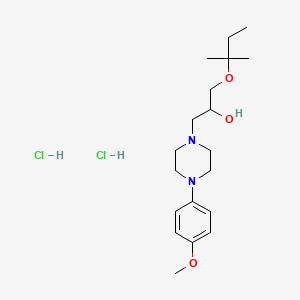

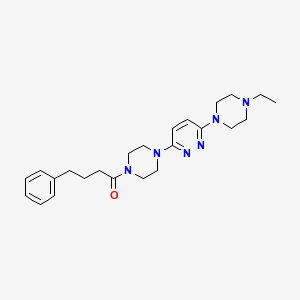

![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)